Cas no 5372-40-7 (3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylmethanol)

3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylmethanol is a heterocyclic compound featuring an oxadiazole core substituted with a 4-chlorophenyl group and a hydroxymethyl moiety at the 5-position. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications. The presence of the chlorophenyl group enhances lipophilicity, while the hydroxymethyl functionality offers a versatile handle for further derivatization. The compound’s stability under physiological conditions makes it a promising intermediate for the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined synthetic route ensures consistent purity, supporting reliable performance in research and industrial applications.
3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylmethanol structure
5372-40-7 structure
Product Name:3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylmethanol
CAS No:5372-40-7
MF:C9H7ClN2O2
MW:210.617080926895
MDL:MFCD06200919
CID:372174
PubChem ID:2763407
Update Time:2025-06-10

3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • (3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol
    • [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]Methanol
    • 1,2,4-Oxadiazole-5-methanol,3-(4-chlorophenyl)-
    • 3-(4-CHLOROPHENYL)-5-(HYDROXYMETHYL)-1,2,4-OXADIAZOLE
    • chlorophenyloxadiazolylmethanol
    • SCHEMBL5356293
    • CS-0327042
    • FT-0680039
    • 11X-0223
    • J-501073
    • US11634391, Compound 164
    • DTXSID40376938
    • AKOS000125437
    • MFCD06200919
    • F87983
    • 5372-40-7
    • BDBM600920
    • DB-190066
    • 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylmethanol
    • MDL: MFCD06200919
    • Inchi: 1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-4,13H,5H2
    • InChI Key: SNHGRCYDLKXNSH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=NOC(CO)=N1

Computed Properties

  • Exact Mass: 210.02000
  • Monoisotopic Mass: 210.019605
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 59.2

Experimental Properties

  • Density: 1.406
  • Melting Point: 96-99°C
  • Boiling Point: 369.2°Cat760mmHg
  • Flash Point: 177.1°C
  • Refractive Index: 1.592
  • PSA: 59.15000
  • LogP: 1.88230

3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylmethanol Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylmethanol Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylmethanol Pricemore >>

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